N-(1-Cyanocyclopropyl)-6-fluoroquinoline-8-carboxamide
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Overview
Description
N-(1-Cyanocyclopropyl)-6-fluoroquinoline-8-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, a fluorine atom at the 6th position, and a cyanocyclopropyl group attached to the nitrogen atom, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclopropyl)-6-fluoroquinoline-8-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the fluorine atom at the 6th position can be achieved through electrophilic fluorination using reagents such as Selectfluor. The cyanocyclopropyl group is then introduced via a nucleophilic substitution reaction, where a suitable cyanating agent reacts with a cyclopropylamine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanocyclopropyl)-6-fluoroquinoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanocyclopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of quinoline-8-carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting cysteine proteases.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer and anti-inflammatory agent.
Industry: Utilized in the development of novel materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclopropyl)-6-fluoroquinoline-8-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of cysteine proteases by binding to their active sites, thereby preventing the breakdown of essential proteins. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Odanacatib: An inhibitor of cathepsin K, used in the treatment of osteoporosis.
Petesicatib: Another cathepsin inhibitor with similar applications.
Uniqueness
N-(1-Cyanocyclopropyl)-6-fluoroquinoline-8-carboxamide stands out due to its unique combination of a quinoline core and a cyanocyclopropyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(1-cyanocyclopropyl)-6-fluoroquinoline-8-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O/c15-10-6-9-2-1-5-17-12(9)11(7-10)13(19)18-14(8-16)3-4-14/h1-2,5-7H,3-4H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKWRAQIEYGCKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)C2=C3C(=CC(=C2)F)C=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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